molecular formula C9H15N3S B2936293 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine CAS No. 90769-34-9

5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B2936293
CAS RN: 90769-34-9
M. Wt: 197.3
InChI Key: XPYDQSGIOLGMDQ-UHFFFAOYSA-N
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Description

5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine, also known as CPT-11, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Mechanism Of Action

The mechanism of action of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine involves the conversion of the prodrug to its active form, SN-38, which then inhibits topoisomerase I. This results in the formation of DNA damage and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One advantage of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the role of topoisomerase I in cancer cells. However, one limitation of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine is that it can be toxic to normal cells as well as cancer cells, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of new prodrugs that can be selectively activated in cancer cells, reducing toxicity to normal cells. Another area of interest is the development of combination therapies that can enhance the efficacy of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine in cancer treatment. Finally, there is ongoing research on the use of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine in combination with immunotherapy, which may enhance the immune response to cancer cells.

Synthesis Methods

The synthesis of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine involves a multi-step process that begins with the reaction of 2-cyclopentylethylamine with thionyl chloride to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with potassium thiocyanate to form the thiocyanate salt. The final step involves the reaction of the thiocyanate salt with hydrazine hydrate to form the desired product, 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine.

Scientific Research Applications

5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential use in cancer treatment. It is a prodrug that is converted to its active form, SN-38, by the enzyme carboxylesterase. SN-38 is a potent inhibitor of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase I, SN-38 can induce DNA damage and cell death in cancer cells.

properties

IUPAC Name

5-(2-cyclopentylethyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c10-9-12-11-8(13-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYDQSGIOLGMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine

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